2,3,5,6-Tetrafluoro-4-methylbenzenethiol
Description
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNACCOMSPFJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369311 | |
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13634-89-4 | |
| Record name | 2,3,5,6-tetrafluoro-4-methylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Organocatalyzed Thiolation
A cutting-edge approach involves organocatalyzed nucleophilic aromatic substitution using trimethylsilyl (TMS)-protected thiols. Adapted from fluorinated poly(aryl thioether) synthesis, this method employs a dual-activation mechanism where the catalyst simultaneously activates the perfluoroarene and the thiol precursor. For 2,3,5,6-tetrafluoro-4-methylbenzenethiol, the reaction proceeds as follows:
Conditions :
-
Catalyst : 1–5 mol% tetrabutylammonium fluoride (TBAF)
-
Solvent : Dichloromethane (DCM) at ambient temperature
Advantages :
-
Avoids stoichiometric bases, reducing salt byproducts.
-
Operates at room temperature with short reaction times (<2 hours).
Limitations :
-
Requires anhydrous conditions due to TMS group sensitivity.
Reduction of Sulfonyl Chloride Precursors
Lithium Aluminum Hydride (LiAlH4) Reduction
A classical route involves reducing a sulfonyl chloride intermediate. Starting from 2,3,5,6-tetrafluoro-4-methylbenzenesulfonyl chloride, the reaction sequence is:
Conditions :
-
Reducing Agent : 2.5 equiv LiAlH4 in tetrahydrofuran (THF)
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Temperature : 0°C to reflux (66°C)
Purification : Flash chromatography over silica gel (petroleum ether:ethyl acetate = 20:1).
Challenges :
-
Sulfonyl chloride synthesis requires hazardous chlorinating agents (e.g., ClSO3H).
-
Over-reduction to sulfides possible without careful stoichiometry.
Direct Thiolation via Halogen Displacement
Copper-Mediated Thiol Coupling
Substituting a fluorine atom in 2,3,5,6-tetrafluoro-4-methylbenzene bromide with a thiol group using copper catalysis:
Conditions :
-
Catalyst : 10 mol% CuI
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Solvent : Dimethylformamide (DMF) at 110°C
-
Yield : 65–72%
Side Reactions :
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Competing hydrodefluorination may occur, necessitating excess NaSH.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Role of Fluorine Substituents
The electron-withdrawing nature of fluorine atoms activates the aromatic ring for nucleophilic attack, particularly at the para position relative to the methyl group. Computational studies of analogous systems reveal a concerted SNAr mechanism where the catalyst stabilizes the transition state.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates in copper-mediated thiolation but increase side reactions.
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Low temperatures (0–25°C) favor selectivity in reductions, minimizing over-reduction.
Industrial-Scale Considerations
The patent-derived chlorosulfonation route, while initially designed for benzenedimethanol, offers insights into scalable synthesis:
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted by nucleophiles under specific conditions.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Addition: Electrophiles like halogens in non-polar solvents.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Substituted Derivatives: Formed by nucleophilic substitution of fluorine atoms.
Addition Products: Formed by the addition of electrophiles to the benzene ring.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic characteristics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This effect stabilizes the thiol group and makes the compound more reactive towards electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to various chemical transformations.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol
- Molecular Formula : C₇HF₇S (identical to the target compound).
- Key Differences : The trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) substituent.
- Impact : The -CF₃ group increases electron-withdrawing effects, further acidifying the thiol (pKa ~5–6 vs. ~8–9 for -CH₃). This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .
2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol
- Molecular Formula : C₈H₆F₄O₂.
- Properties : Boiling point = 214.6°C , pKa = 12.69 (predicted) .
- Comparison : The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups reduce electrophilicity compared to the thiol. Applications include pesticide intermediates due to its stability and solubility .
Functional Derivatives in Medicinal Chemistry
GZ18-21: 3-((2,3,5,6-Tetrafluoro-4-sulfamoylphenyl)thio)propanoic Acid
Compound 34: Pyrazolo Carboxamide Derivative
Biological Activity
2,3,5,6-Tetrafluoro-4-methylbenzenethiol (TFMBT) is a fluorinated aromatic thiol compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
TFMBT has the molecular formula C7H4F4S and features a thiol functional group attached to a tetrafluorinated aromatic ring. The presence of fluorine atoms significantly alters the compound's reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that TFMBT exhibits notable antimicrobial activity against various bacterial strains. The compound demonstrates a broad spectrum of efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 10-50 µg/mL, indicating potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 30 |
| Escherichia coli | 50 |
Mechanism of Action : The antimicrobial activity of TFMBT is believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. This disruption leads to increased permeability and eventual cell lysis.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines have shown that TFMBT possesses significant cytotoxic effects. The compound was tested on various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealing IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 15 |
Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis through the activation of caspase pathways. TFMBT appears to trigger oxidative stress within cells, leading to DNA damage and subsequent cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation utilized TFMBT against biofilms formed by Staphylococcus aureus. Results indicated that TFMBT effectively reduced biofilm formation by 70% at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections.
- Cytotoxicity in Cancer Research : Another study focused on the effect of TFMBT on the proliferation of MCF-7 cells. Treatment with TFMBT resulted in a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
